d-Lysergic acid diethylamide bitartrate
Overview
Description
D-Lysergic acid diethylamide bitartrate, also known as Lysergide d-tartrate, is an investigational new drug that was granted breakthrough therapy status for the treatment of Generalized Anxiety Disorder by the FDA in March 2024 . It is a salt of lysergide and is synthetically made from lysergic acid, which is found in ergot, a fungus that grows on rye and other grains .
Synthesis Analysis
Lysergic acid, the common part of ergot alkaloids, is biosynthetically derived from L-tryptophan . The total synthesis of lysergic acid includes methods through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods . LSD was first synthesized by Swiss chemist Albert Hoffman in 1938 during his time at Sandoz under Professor Arthur Stoll .Molecular Structure Analysis
The molecular structure of d-Lysergic acid diethylamide bitartrate is complex. It has two stereocenters at positions C5 and C8, and the overall shape bestowed on the scaffold by these stereocenters is of critical importance to LSD’s biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of d-Lysergic acid diethylamide bitartrate are complex. The work of Liu and Jia, from 2011, shows a method of obtaining (+)-lysergic acid in which the starting material is the ®-derivative of indole 164, as a result of the D ring closing reaction in the double-bond metathesis reaction, followed by the intramolecular Heck reaction .Physical And Chemical Properties Analysis
D-Lysergic acid diethylamide bitartrate is a small molecule . It is water-soluble and typically stabilized in a solution as its tartrate salt . Its chemical formula is C20H25N3O and its molecular weight is 473.52 .Scientific Research Applications
1. Model of Psychosis and Mechanism of Action
- LSD has been used as a pharmacological model of psychosis, particularly in preclinical research. Its mechanism of action is primarily mediated by the serotonergic system, with LSD acting as a partial agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor. Higher doses also stimulate dopamine D2 and TAAR1 receptors, affecting the Ventral Tegmental Area (De Gregorio et al., 2016).
2. Analytical and Pharmacological Characterization
- Studies have focused on the comprehensive analytical characterization of LSD and its analogs, employing techniques like mass spectrometry, spectroscopy, and chromatography. This research aids in understanding LSD's pharmacological properties and its potential use in clinical settings (Brandt et al., 2017).
3. Metabolism and Detection
- Research has been conducted to understand LSD's metabolism, with a focus on identifying and quantifying its metabolites. This is crucial for clinical and forensic toxicology, as LSD is rapidly and extensively metabolized into inactive metabolites with a longer detection window than the parent compound (Marta, 2019).
4. Therapeutic Applications in Psychiatry
- LSD has been investigated for its potential therapeutic applications in psychiatric research. Studies have evaluated its efficacy in the treatment of alcoholism, showing a decrease in alcohol misuse. This research suggests its potential use in psychotherapy, especially for treating anxiety in patients with life-threatening illnesses (Krebs & Johansen, 2012).
5. Neuroimaging and Consciousness Studies
- LSD's effects on brain connectivity and consciousness have been a subject of recent neuroimaging studies. These studies provide insights into how LSD alters neural states, offering potential applications in understanding and treating mental health disorders (Preller et al., 2019).
6. Psychotherapy and Emotional Processing
- Investigations into LSD's effects on emotional processing and social behavior are particularly relevant for its application in psychotherapy. LSD has been found to enhance emotional empathy and sociality, which could support its use in psychotherapeutic settings (Dolder et al., 2016).
Future Directions
There has been a resurgence of interest in potential therapeutic uses for LSD, such as for the treatment of alcoholism and depression . Further randomized controlled trials with larger sample size cohorts of patients with anxiety disorders are required to clearly define the effective regimens, safety profile, efficacy, and feasibility of LSD for the treatment of anxiety disorders .
properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMPRARIZOUKRO-JDQBHMBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-Lysergic acid diethylamide bitartrate | |
CAS RN |
32426-57-6 | |
Record name | Lysergide tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYSERGIDE D-TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNP51KA7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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